

What are the key biochemical properties of DL-Mevalonolactone for research?

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Compound of Interest

Compound Name: *DL-Mevalonolactone*

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An In-depth Technical Guide to the Biochemical Properties of **DL-Mevalonolactone** for Research

Introduction

DL-Mevalonolactone (CAS 674-26-0) is a pivotal molecule in biochemical research, serving as the stable, synthetic precursor to mevalonic acid (MVA).^[1] In aqueous and biological systems, the lactone ring readily hydrolyzes to form mevalonate, the conjugate base of MVA.^[1] ^[2] Mevalonate is the central intermediate in the mevalonate pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria responsible for the biosynthesis of a vast array of critical biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.^[3]^[4]

This guide provides a comprehensive overview of the key biochemical properties of **DL-Mevalonolactone**, its role in cellular signaling, and its applications in research and drug development. It is intended for researchers, scientists, and professionals in the field who utilize this compound to investigate cellular metabolism, signal transduction, and the pathophysiology of various diseases.

Physicochemical and Handling Properties

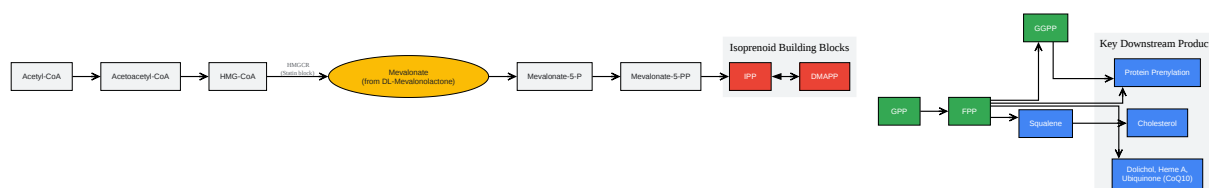
DL-Mevalonolactone is a hygroscopic, pale yellow oil at room temperature. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Citation(s)
Chemical Formula	C ₆ H ₁₀ O ₃	
Molecular Weight	130.14 g/mol	
CAS Number	674-26-0	
Appearance	A neat oil; Pale Yellow Oil	
Boiling Point	145-150 °C at 5 mm Hg	
Flash Point	> 110 °C	
Solubility	DMSO: ~10 mg/mL DMF: ~10 mg/mL Ethanol: ~20 mg/mL PBS (pH 7.2): ~0.5 mg/mL Water: Soluble (1,000,000 mg/L at 25°C est.)	
Storage and Stability	Store at -20°C. The compound is stable for ≥ 4 years when stored properly. It is hygroscopic. Aqueous solutions are not recommended for storage for more than one day.	

The Mevalonate Pathway: A Central Metabolic Hub

DL-Mevalonolactone serves as a direct precursor to mevalonate, allowing researchers to bypass the initial, rate-limiting steps of the mevalonate pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental units for all isoprenoids.

The pathway's key steps include the conversion of Acetyl-CoA to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR). This is the primary regulatory point and the target of statin drugs. Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.

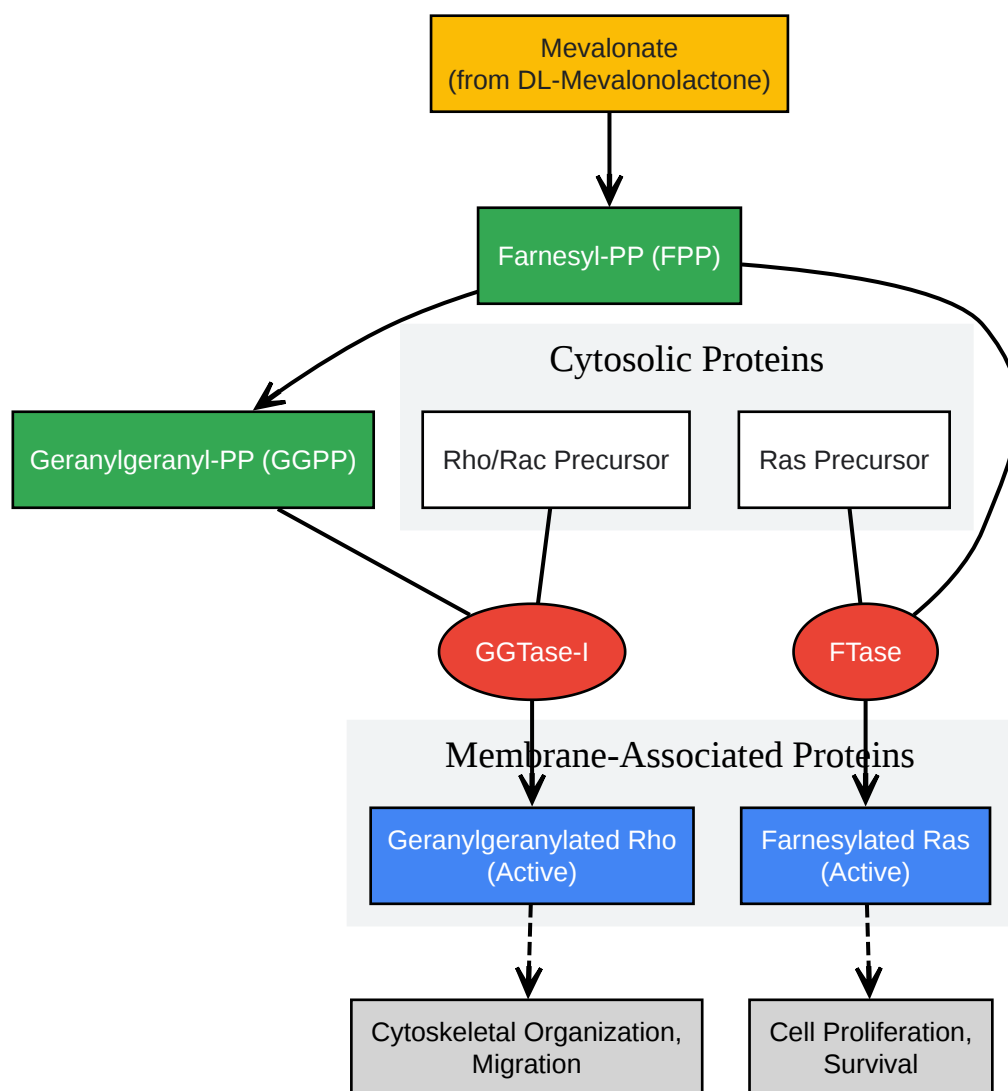


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Figure 1: The Mevalonate Pathway. **DL-Mevalonolactone** provides mevalonate, bypassing the statin-inhibited HMG-CoA reductase (HMGCR) step.

Role in Cellular Signaling and Regulation

The mevalonate pathway is intrinsically linked to cellular signaling, primarily through the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids serve as lipid anchors for the post-translational modification of small GTPases like Ras and Rho, a process known as prenylation. Prenylation is essential for the proper membrane localization and function of these proteins, which are critical regulators of cell growth, proliferation, differentiation, and survival. Dysregulation of the mevalonate pathway and protein prenylation is implicated in numerous cancers.



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Figure 2: Role of Mevalonate Products in Protein Prenylation.

Key Research Applications and Experimental Protocols

DL-Mevalonolactone is an invaluable tool for elucidating the roles of the mevalonate pathway in health and disease.

Statin Rescue Experiments

Statins inhibit HMGCR, depleting the cell of all downstream mevalonate products. To confirm that an observed effect of a statin is due to pathway inhibition, researchers perform "rescue"

experiments by co-administering **DL-Mevalonolactone**. This replenishes mevalonate pools, and if the statin's effect is reversed, it confirms the mechanism is on-target. For example, **DL-Mevalonolactone** reverses the decrease in glucose uptake induced by simvastatin in L6 myotubes.

Cancer Biology

Many cancers exhibit an upregulated mevalonate pathway to support rapid proliferation and metastasis. **DL-Mevalonolactone** is used to study the dependency of cancer cells on specific downstream products and to investigate the mechanisms of oncogenic signaling pathways (e.g., Ras, Rho, YAP/TAZ) that are regulated by prenylation.

Mitochondrial Function and Metabolic Disease

High concentrations of mevalonolactone can impact mitochondrial function. Studies have shown it can induce depolarization of the mitochondrial membrane, decrease NAD(P)H content, and induce mitochondrial swelling, particularly in brain mitochondria. These findings are relevant to understanding the pathophysiology of mevalonic aciduria, a metabolic disorder caused by a deficiency in mevalonate kinase.

Experimental Protocols

Protocol 1: Preparation of Mevalonate from DL-Mevalonolactone

DL-Mevalonolactone must be hydrolyzed to its biologically active open-acid form, mevalonate, for use in most biological assays. This is achieved by alkaline hydrolysis.

Materials:

- **DL-Mevalonolactone** (neat oil)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), e.g., 2M stock solution
- Sterile, purified water
- pH meter

- Sterile tubes
- Incubator or water bath at 37°C

Methodology:

- Prepare a stock solution of **DL-Mevalonolactone** in sterile water.
- For hydrolysis, add a molar excess of a strong base. A common starting point is to mix the mevalonolactone solution with an equal volume of 2M KOH. A final ratio of 1:1.05 (lactone to base) has been suggested.
- Incubate the mixture at 37°C for 30-60 minutes to ensure complete hydrolysis of the lactone ring.
- After incubation, neutralize the solution to the desired pH (typically 7.2-7.4 for cell culture media) using sterile HCl.
- Sterile-filter the final mevalonate solution using a 0.22 µm filter before adding it to cell cultures.
- Note: The prepared mevalonate solution should be used fresh, as it can revert to the lactone form. Storage of aqueous solutions for more than a day is not recommended.

Protocol 2: Statin Rescue Experiment in Cell Culture

This workflow is designed to determine if the effects of a statin on cell proliferation are mediated by the mevalonate pathway.

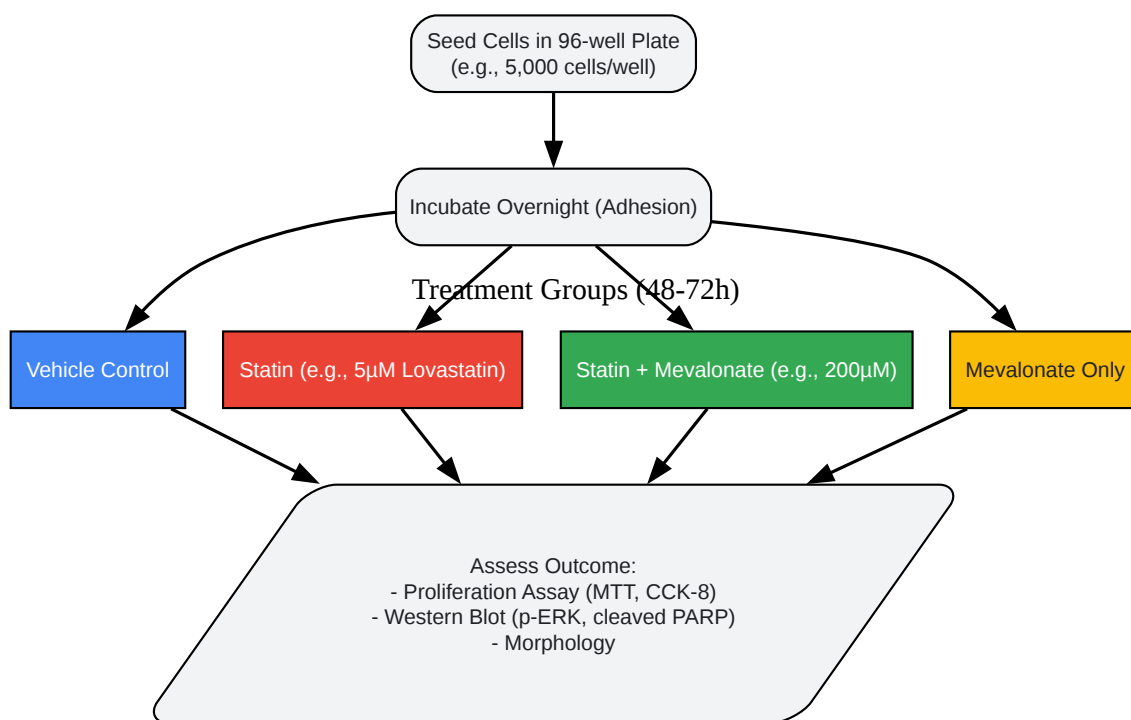
Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium
- Statin (e.g., Lovastatin, Simvastatin)
- Prepared, sterile-filtered mevalonate solution (from Protocol 1)

- Multi-well plates for cell culture
- Reagents for a proliferation assay (e.g., CCK-8, MTT)

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
- Treatment Groups: Prepare media for the following four treatment groups:
 - Vehicle Control: Medium with the solvent used for the statin and mevalonate (e.g., DMSO, water).
 - Statin Only: Medium containing the statin at a pre-determined effective concentration (e.g., 1-10 μ M Lovastatin).
 - Statin + Mevalonate: Medium containing the statin plus a rescue concentration of mevalonate (e.g., 100 μ M - 1 mM).
 - Mevalonate Only: Medium containing only the mevalonate solution to control for any independent effects.
- Incubation: Replace the overnight medium with the treatment media and incubate the cells for 48-72 hours.
- Analysis: Assess cell proliferation using a standard assay. The expected outcome is that the "Statin Only" group shows reduced proliferation compared to the control, while the "Statin + Mevalonate" group shows proliferation restored to near-control levels.



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Figure 3: Experimental Workflow for a Statin Rescue Assay.

Summary of In Vitro and In Vivo Concentrations

Application Context	Organism/Cell Type	Concentration / Dosage	Observed Effect	Citation(s)
In Vitro (Inflammation)	Human cell lines	0.1 - 1 mM	Induces IL1B expression, oxidative stress, and mitochondrial membrane depolarization.	
In Vitro (Mitochondria)	Rat Brain	1 - 2 mM	Promotes peroxidation and inhibits aconitase activity.	
In Vivo (Myopathy)	C57BL/6 Mice	200 mg/kg, p.o. for 14 days	Efficacious against statin-induced myopathy.	
In Vivo (Toxicity)	C57BL/6 Mice	2 g/kg, p.o. for 7 days	Showed no toxicity at this high dose.	

Conclusion

DL-Mevalonolactone is a cornerstone compound for life sciences research. Its direct conversion to mevalonate provides an indispensable tool for probing the complex mevalonate pathway, bypassing its main regulatory enzyme. This allows for precise investigation into the roles of isoprenoid biosynthesis in a multitude of cellular processes, from cholesterol homeostasis to the regulation of oncogenic signaling. A thorough understanding of its biochemical properties, handling requirements, and experimental applications is essential for its effective use in advancing our knowledge of cell biology, oncology, and metabolic disease.

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